molecular formula C9H8BrN B2582605 7-Bromo-6-methyl-1H-indole CAS No. 1360885-93-3

7-Bromo-6-methyl-1H-indole

Cat. No. B2582605
CAS RN: 1360885-93-3
M. Wt: 210.074
InChI Key: ZATPLZLTXFQGNX-UHFFFAOYSA-N
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Description

7-Bromo-6-methyl-1H-indole is a 7-substituted indole derivative . It has been reported to reduce the production of staphyloxanthin in Staphylococcus aureus .


Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code is 1S/C9H8BrN/c1-6-2-3-7-4-5-11-9(7)8(6)10/h2-5,11H,1H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 210.07 , a boiling point of 320.1±22.0 C at 760 mmHg , and a density of 1.503 g/mL at 25 °C .

Scientific Research Applications

Synthesis and Classification of Indole

Indole alkaloids like 7-Bromo-6-methyl-1H-indole have fascinated chemists for over a century, sparking significant efforts to develop new synthesis methods. Indole syntheses are diverse and intricate, fitting into nine strategic approaches, each with its own history and advancements. These methods are central to the structural assembly of complex indole molecules and are critical for advancing the field of organic synthesis (Taber & Tirunahari, 2011).

Biological Activities and Therapeutic Applications

Indole and its derivatives are known for their substantial biological activities, making them a key focus in pharmaceutical chemistry. The structural core of indole, particularly when functionalized at specific positions, exhibits a high affinity for biological targets, leading to a range of pharmacological activities. These include anticancer, antibacterial, antiviral, and anti-inflammatory effects, highlighting the therapeutic potential of indole alkaloids. The synthesis and functionalization of indole derivatives are crucial for developing new medicinal compounds (Ali et al., 2013).

Indole in Biofield Treatment and Physical Properties

Research has also explored the influence of biofield treatment on the physical and thermal properties of indole compounds, suggesting that such treatments can affect the crystalline nature and thermal stability of indole. These findings open new perspectives on the manipulation of physical properties of indole for various scientific applications (MahendraKumar et al., 2015).

Indole in Antiviral Research

Indole and its derivatives have been recognized as privileged scaffolds in drug discovery due to their ability to mimic peptides and reversibly bind to enzymes. This unique property allows indole derivatives to be potent antiviral agents, with various indole-containing drugs being highly sought after in the pharmaceutical market (Zhang et al., 2014).

Indole in Anticancer Research

Indole alkaloids and synthetic hybrids demonstrate significant antiproliferative effects on various cancers in vitro and in vivo, acting on diverse targets within cancer cells. Certain indole-based compounds have already been clinically used to treat multiple types of cancers, underscoring the relevance of indole derivatives in developing novel anticancer agents (Song et al., 2020).

Indole in Microbiome and Hepatic Protection

Indole derivatives produced by intestinal microorganisms play a crucial role in maintaining intestinal homeostasis and influencing liver metabolism and the immune response. These compounds show promising therapeutic prospects, especially in addressing intestinal and liver diseases (Li et al., 2021).

Safety and Hazards

7-Bromo-6-methyl-1H-indole is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

Indole derivatives, including 7-Bromo-6-methyl-1H-indole, have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . They are of wide interest because of their diverse biological and clinical applications .

properties

IUPAC Name

7-bromo-6-methyl-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN/c1-6-2-3-7-4-5-11-9(7)8(6)10/h2-5,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZATPLZLTXFQGNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C=CN2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1360885-93-3
Record name 7-bromo-6-methyl-1H-indole
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